molecular formula C10H12N2 B13315642 N-cyano-N-ethyl-3-methylaniline

N-cyano-N-ethyl-3-methylaniline

Katalognummer: B13315642
Molekulargewicht: 160.22 g/mol
InChI-Schlüssel: UWTWVJZIKDEMLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyano-N-ethyl-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyano group (–CN) and an ethyl group (–C2H5) attached to the nitrogen atom of the aniline ring, along with a methyl group (–CH3) at the 3-position of the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-N-ethyl-3-methylaniline can be achieved through several methods. One common approach involves the cyanoacetylation of aniline derivatives. This process typically involves the reaction of aniline with cyanoacetic acid or its derivatives under specific conditions. For example, the reaction can be carried out by stirring aniline with ethyl cyanoacetate at elevated temperatures, often in the presence of a base such as sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-cyano-N-ethyl-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Wirkmechanismus

The mechanism of action of N-cyano-N-ethyl-3-methylaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a cyano group and an ethyl group attached to the nitrogen atom, along with a methyl group at the 3-position of the aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .

Eigenschaften

Molekularformel

C10H12N2

Molekulargewicht

160.22 g/mol

IUPAC-Name

ethyl-(3-methylphenyl)cyanamide

InChI

InChI=1S/C10H12N2/c1-3-12(8-11)10-6-4-5-9(2)7-10/h4-7H,3H2,1-2H3

InChI-Schlüssel

UWTWVJZIKDEMLN-UHFFFAOYSA-N

Kanonische SMILES

CCN(C#N)C1=CC=CC(=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.